Benserazide-d3 Hydrochloride
Description
Contextualization as a Deuterated Isotope-Labeled Compound
Benserazide-d3 Hydrochloride is structurally identical to benserazide (B1668006) hydrochloride, with the exception that three hydrogen atoms have been substituted with deuterium (B1214612) atoms. vulcanchem.com Deuterium is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus. clearsynth.comsimsonpharma.com This isotopic substitution results in a higher molecular weight compared to the parent compound, a property that is readily distinguishable by mass spectrometry. vulcanchem.com The process of creating this compound typically involves hydrogen-deuterium exchange reactions under controlled conditions, ensuring the structural integrity of the molecule is maintained. vulcanchem.com
The key advantage of using deuterated compounds like this compound in research lies in the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions involving the cleavage of this bond. vulcanchem.comsci-hub.se This property can influence the pharmacokinetic profile of a drug, potentially leading to a longer half-life and altered clearance rates. vulcanchem.commedchemexpress.com
Table 1: Comparison of Benserazide Hydrochloride and this compound
| Property | Benserazide Hydrochloride | This compound |
| Molecular Formula | C₁₀H₁₆ClN₃O₅ | C₁₀H₁₃D₃ClN₃O₅ |
| Molecular Weight | 293.71 g/mol | 296.72 g/mol |
| Isotopic Labeling | None | Three deuterium atoms |
Data sourced from multiple suppliers and research articles.
Role as an Analytical Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate and reproducible results. caymanchem.comveeprho.comclearsynth.comglpbio.com An ideal internal standard should behave chemically and physically similarly to the analyte of interest during sample preparation and analysis, but be distinguishable by the detector.
This compound perfectly fits this role for the quantification of benserazide. caymanchem.comveeprho.comclearsynth.comglpbio.com Its structural similarity ensures that it experiences similar extraction recovery, ionization efficiency, and chromatographic retention time as the non-labeled benserazide. nih.gov However, its distinct mass-to-charge ratio (m/z) allows the mass spectrometer to differentiate it from the analyte. vulcanchem.com By adding a known amount of this compound to a biological sample (such as plasma or urine) before processing, any variations in sample handling or instrument response can be normalized. nih.gov This significantly improves the precision and accuracy of the quantitative data obtained. veeprho.com
For instance, a novel UPLC-MS/MS method for analyzing benserazide in mouse plasma utilized D3-Benserazide as the internal standard. nih.gov This method involved extracting benserazide from plasma via protein precipitation, followed by analysis using a Waters Acquity UPLC system interfaced with a Waters TQ-S mass spectrometer. nih.gov
Significance in Pharmacokinetic and Metabolic Research Methodologies
The use of this compound extends beyond its function as an internal standard. In pharmacokinetic studies, deuterated compounds can be used to investigate the metabolic fate of a drug. clearsynth.comsmolecule.com By administering a mixture of the labeled and unlabeled drug, researchers can track the formation of metabolites from each species, providing insights into metabolic pathways and the kinetic isotope effect on drug metabolism. vulcanchem.commedchemexpress.com
Deuteration can intentionally alter a drug's pharmacokinetic properties. The stronger carbon-deuterium bond can slow down metabolism by enzymes like cytochrome P450, potentially leading to a longer half-life and increased systemic exposure. vulcanchem.comsci-hub.se This principle has been explored to develop "deuterated drugs" with improved therapeutic profiles. While this compound is primarily a research tool, the study of its pharmacokinetics contributes to the broader understanding of how isotopic labeling can influence drug disposition. vulcanchem.commedchemexpress.com
In the context of benserazide's mechanism of action as a peripheral dopa decarboxylase inhibitor, understanding its metabolism is critical. smolecule.comd-nb.info Benserazide prevents the conversion of levodopa (B1675098) to dopamine (B1211576) in the periphery, thereby increasing the amount of levodopa that can cross the blood-brain barrier. d-nb.infonih.gov Studies utilizing labeled compounds like this compound can help elucidate the intricate details of its distribution and metabolic breakdown, contributing to the optimization of treatment strategies for conditions like Parkinson's disease. vulcanchem.comsmolecule.comnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H16ClN3O5 |
|---|---|
Molecular Weight |
296.72 g/mol |
IUPAC Name |
2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride |
InChI |
InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H/i4D2,6D; |
InChI Key |
ULFCBIUXQQYDEI-UJCACOCCSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)NNCC1=C(C(=C(C=C1)O)O)O)N)O.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation
Principles of Deuterium (B1214612) Labeling in Pharmaceutical Compounds
Deuterium labeling is a technique in which one or more hydrogen atoms in a drug molecule are replaced by deuterium, a stable and heavier isotope of hydrogen. wikipedia.orgmusechem.comclearsynth.com This substitution, while minimally altering the molecule's size, shape, and basic chemical properties, can significantly impact its metabolic stability. wikipedia.orgmusechem.com The foundational principle behind this is the kinetic isotope effect (KIE). juniperpublishers.comportico.orgchem-station.com
The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, leading to a higher activation energy required for bond cleavage. juniperpublishers.com Consequently, metabolic reactions that involve the breaking of a C-H bond, often catalyzed by enzymes like cytochrome P450, are slowed down when a C-D bond is present at that position. juniperpublishers.comnih.gov This can lead to a reduced rate of drug metabolism, a longer biological half-life, and potentially altered pharmacokinetic profiles. wikipedia.orgjuniperpublishers.com Deuterium labeling is therefore a strategic tool in drug discovery and development to enhance a drug's metabolic profile and potentially improve its therapeutic efficacy and safety. juniperpublishers.comnih.gov
Chemical Synthesis Routes for Benserazide-d3 Hydrochloride
The synthesis of this compound involves the specific incorporation of three deuterium atoms into the Benserazide (B1668006) molecule. The IUPAC name for this compound is 2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride. smolecule.com
Deuteration Strategies and Reagent Selection
The introduction of deuterium into the Benserazide structure is typically achieved through methods like hydrogen-deuterium exchange reactions or by using deuterated starting materials in the synthetic pathway. smolecule.comvulcanchem.com One common strategy involves the use of deuterated reagents during the synthesis process to replace specific hydrogen atoms with deuterium. smolecule.com
A plausible synthetic route for non-deuterated Benserazide hydrochloride involves the reaction of DL-serine with thionyl chloride to form serine methyl ester hydrochloride. This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to produce serine hydrazide. Finally, a condensation reaction between serine hydrazide and 2,3,4-trihydroxybenzaldehyde (B138039) yields N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone, which is then reduced to Benserazide. google.comgoogle.com
For the synthesis of Benserazide-d3, a key starting material would be a deuterated version of a serine precursor. The specific positions of deuteration (2,3,3-trideuterio) indicate that a deuterated serine derivative is a critical component. vulcanchem.com The selection of deuterated solvents and catalysts is also crucial to ensure efficient and specific deuterium incorporation. vulcanchem.com
Reaction Pathway Considerations for Isotopic Fidelity
Maintaining isotopic fidelity throughout the synthesis is paramount. This means preventing unintended loss or exchange of deuterium atoms. The reaction conditions, including temperature, pressure, and catalysts, must be carefully controlled. ansto.gov.au For instance, late-stage functionalization, where deuterium is introduced as late as possible in the synthetic sequence, can be a favorable strategy to minimize potential isotopic scrambling. musechem.comuni-koeln.de
The choice of solvent is also critical. Using protic solvents (containing exchangeable hydrogen atoms) can lead to back-exchange, where the incorporated deuterium is replaced by hydrogen. Therefore, aprotic or deuterated solvents are often preferred in steps where deuterium exchange is possible. The final hydrochlorination step, which converts the deuterated benserazide free base to its hydrochloride salt, is typically performed by reacting with hydrochloric acid. smolecule.com
Optimization of Deuterium Incorporation Efficiency
Maximizing the efficiency of deuterium incorporation is a key objective in the synthesis of deuterated compounds. This involves optimizing reaction conditions to favor the deuterium exchange or incorporation reaction. Factors that can be adjusted include the concentration of the deuterating agent, reaction time, and temperature. nih.gov For example, in some deuteration reactions, increasing the temperature can enhance the rate and extent of deuterium incorporation. nih.gov The use of specific catalysts, such as those based on iridium, ruthenium, or nanoparticles, can also facilitate hydrogen isotope exchange with high efficiency and selectivity. musechem.com
Characterization of Isotopic Purity and Enrichment
Once synthesized, the isotopic purity and enrichment of this compound must be rigorously characterized. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms, while isotopic enrichment refers to the percentage of a specific position in the molecule that is occupied by a deuterium atom. nih.govgoogle.com
Several analytical techniques are employed for this purpose:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the molecular weight of the deuterated compound and confirming the incorporation of deuterium. vulcanchem.comnih.gov By analyzing the isotopic distribution of the molecular ion peak, the percentage of molecules containing zero, one, two, three, or more deuterium atoms can be quantified, providing a measure of isotopic purity. nih.govresearchgate.net Electrospray ionization (ESI)-HRMS is particularly useful for this purpose due to its high sensitivity and accuracy. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for determining the specific location of the deuterium atoms within the molecule. vulcanchem.comansto.gov.au In a ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. wikipedia.orgreddit.com This allows for the confirmation of site-specific deuteration. wikipedia.org ¹³C NMR can also be used, as the coupling patterns between carbon and deuterium differ from those between carbon and hydrogen. wikipedia.org
The combination of MS and NMR provides a comprehensive characterization of the isotopic labeling, ensuring the quality and reliability of the this compound for its intended research applications. acs.orgrsc.org
Interactive Data Table: Analytical Characterization of this compound
| Property | Benserazide Hydrochloride | This compound | Analytical Method |
| Molecular Formula | C₁₀H₁₆ClN₃O₅ | C₁₀H₁₃D₃ClN₃O₅ | Mass Spectrometry |
| Molecular Weight | 293.71 g/mol | 296.72 g/mol | Mass Spectrometry |
| Deuterium Substitution | None | 2,3,3-trideuterio | NMR Spectroscopy |
| CAS Number | 14919-77-8 | Not Available | - |
| Isotopic Purity | N/A | >98% (typical) | Mass Spectrometry |
| Chemical Purity | >98% (typical) | >98% (typical) | HPLC |
This table provides a comparison of the key properties of Benserazide Hydrochloride and its deuterated analogue, along with the analytical methods used for their determination.
Advanced Analytical Methodologies and Validation
Mass Spectrometry Applications for Benserazide-d3 Hydrochloride
Mass spectrometry (MS) stands as a cornerstone for the analysis of this compound, primarily due to its high selectivity and sensitivity. au.dk It is often used in conjunction with chromatographic separation techniques to enhance analytical performance. Benserazide-d3 is frequently utilized as an internal standard for the quantification of its non-deuterated counterpart, benserazide (B1668006), by GC- or LC-MS. caymanchem.comglpbio.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the quantification of benserazide and its deuterated analog in biological samples. researchgate.netlcms.cz This method offers high sensitivity and specificity, allowing for the accurate measurement of low concentration levels. au.dkresearchgate.net LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of levodopa (B1675098) and benserazide in biological matrices like dog and human plasma. researchgate.netnih.gov
The process typically involves separating the analyte from other components in the sample using liquid chromatography, followed by ionization and detection by tandem mass spectrometry. researchgate.net A common approach involves protein precipitation to extract the compounds from plasma, followed by analysis using a C18 analytical column. researchgate.netnih.gov Quantification is often achieved using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI+) mode. researchgate.netsemanticscholar.org The use of a deuterated internal standard like Benserazide-d3 is crucial for correcting variations in sample processing and instrument response, thereby improving the accuracy and precision of the quantification. lcms.czscispace.com
For instance, a validated LC-MS/MS method for the simultaneous determination of levodopa and benserazide in beagle dog plasma demonstrated linearity for benserazide in the range of 0.80-800 ng/mL with a high regression coefficient (0.9999). researchgate.net The limit of detection for benserazide in this study was found to be 0.20 ng/mL in plasma. researchgate.net
While less common than LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of benserazide and its deuterated analogs. caymanchem.comsynzeal.com GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net For non-volatile compounds like benserazide, a derivatization step is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. researchgate.net The choice of derivatization agent is critical as it can significantly influence the fragmentation pattern and the selection of a suitable deuterated internal standard. researchgate.net this compound is intended for use as an internal standard for the quantification of benserazide by GC-MS. caymanchem.com
Tandem mass spectrometry (MS/MS) is instrumental in providing structural information and enhancing the selectivity of the analysis. htximaging.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of Benserazide-d3) is selected and then fragmented to produce a series of product ions. This fragmentation pattern is unique to the molecule and can be used for its unambiguous identification and quantification. htximaging.com
For benserazide, the fragmentation pattern in ESI(+)-MS/MS has been studied. researchgate.net The analysis of fragmentation patterns is crucial for selecting the appropriate mass transitions for multiple reaction monitoring (MRM) in quantitative studies. semanticscholar.org For deuterated analogs like Benserazide-d3, the fragmentation pattern will be similar to the non-deuterated compound, with a predictable mass shift in the fragments containing the deuterium (B1214612) labels. This allows for the specific detection of the deuterated internal standard alongside the analyte. uc.pt The stability of the chemical structure of a derivatization agent can lead to unique MS/MS fragmentation patterns for similar substances. htximaging.com
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Development and Validation of Bioanalytical Methods
The development and validation of bioanalytical methods are critical to ensure the reliability, reproducibility, and accuracy of the data generated. au.dksimbecorion.com This process is governed by stringent guidelines from regulatory authorities. au.dk
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or other drugs. nih.gov Specificity ensures that the signal measured is solely from the analyte of interest. nih.gov
When using a deuterated analog like Benserazide-d3 as an internal standard, a key consideration is the potential for isotopic cross-contribution. researchgate.net This can occur if the isotopic purity of the deuterated standard is not high enough or if there is "cross-talk" between the mass spectrometric signals of the analyte and the internal standard. nih.gov It is essential to select mass transitions for the analyte and the deuterated internal standard that are free from mutual interference. researchgate.net The use of stable isotope labeled internal standards, such as those labeled with deuterium, is generally preferred as they have chemical properties nearly identical to the analyte, which helps to compensate for matrix effects and variations in extraction recovery and ionization efficiency. scispace.comsimbecorion.com However, differences in retention times between the analyte and its deuterated analog have been observed, which can be attributed to small differences in lipophilicity due to deuteration. chromatographyonline.com
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. rfppl.co.inresearchgate.net A calibration curve is established by analyzing a series of standards with known concentrations. wikipedia.org The response of the instrument is plotted against the concentration of the analyte, and a linear regression is typically applied to the data points. wikipedia.orgchromatographyonline.com
When using an internal standard like Benserazide-d3, the calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. chromatographyonline.com This approach corrects for variations in sample injection volume and instrument response. drawellanalytical.com
A typical bioanalytical method validation will assess linearity over a specific concentration range. For example, a validated HPLC-ESI-MS/MS method for benserazide showed linearity in the range of 0.80-800 ng/mL. researchgate.net Another study demonstrated linearity for levodopa and 3-O-methyldopa over the range of 50.0-6000.0 ng/mL and 25.0-4000.0 ng/mL, respectively. nih.gov The acceptance criteria for a calibration curve usually require a correlation coefficient (r²) of 0.99 or greater. drawellanalytical.com
Interactive Data Tables
Below are interactive tables summarizing key parameters from the discussed analytical methodologies.
Table 1: LC-MS/MS Method Parameters for Benserazide Analysis
| Parameter | Value | Reference |
| Analyte | Benserazide | researchgate.net |
| Internal Standard | Methyldopa | researchgate.net |
| Matrix | Beagle Dog Plasma | researchgate.net |
| Column | C18 analytical column | researchgate.net |
| Mobile Phase | Methanol: 0.5% formic acid aqueous solution (8/92, v/v) | researchgate.net |
| Detection | ESI(+)-MS/MS (MRM) | researchgate.net |
| Linearity Range | 0.80-800 ng/mL | researchgate.net |
| Regression Coefficient | 0.9999 | researchgate.net |
| Limit of Detection (LOD) | 0.20 ng/mL | researchgate.net |
Table 2: Linearity Ranges for Related Compounds in Bioanalytical Methods
| Analyte | Linearity Range | Matrix | Method | Reference |
| Levodopa | 1.28-1280 ng/mL | Beagle Dog Plasma | HPLC-ESI-MS/MS | researchgate.net |
| Levodopa | 50.0-6000.0 ng/mL | Human Plasma | HPLC-ESI-MS/MS | nih.gov |
| 3-O-methyldopa | 25.0-4000.0 ng/mL | Human Plasma | HPLC-ESI-MS/MS | nih.gov |
| 3-O-methyldopa | 50–4000 ng/mL | Human Plasma | HPLC/MS/MS | semanticscholar.org |
Accuracy and Precision Assessment in Biological Matrices
In the quantitative analysis of pharmaceuticals in biological matrices such as plasma or serum, establishing the accuracy and precision of the analytical method is paramount to ensure the reliability of the results. sci-hub.st Accuracy refers to the closeness of the mean test results to the true or nominal concentration, while precision describes the closeness of agreement among a series of measurements. fda.gov this compound is frequently employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure high accuracy and precision in the quantification of non-labeled benserazide.
The validation of these bioanalytical methods follows stringent guidelines, which mandate the assessment of intra-day and inter-day accuracy and precision. nih.gov This is typically performed using quality control (QC) samples at multiple concentration levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC). nih.govresearchgate.net
For a method to be considered valid, the results must meet specific acceptance criteria. Generally, for LQC, MQC, and HQC samples, the mean accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should not exceed 15%. For the LLOQ, a slightly wider range of ±20% is often acceptable. fda.gov
While specific validation data for methods quantifying this compound as the primary analyte is not extensively published, the performance data from analogous methods for related compounds, such as levodopa (L-DOPA) and carbidopa (B1219) using deuterated internal standards, provide a clear framework for expected performance. nih.govresearchgate.net These studies demonstrate that LC-MS/MS methods utilizing deuterated standards consistently meet the required criteria for accuracy and precision in human plasma. nih.gov
Below is a representative table of intra-day and inter-day accuracy and precision data, modeled on typical results for similar bioanalytical assays in human plasma. nih.govresearchgate.net
Table 1: Representative Intra-day and Inter-day Accuracy and Precision | QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) | | Inter-day (n=15) | | | :--- | :--- | :--- | :--- | :--- | :--- | | | | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) | | LLOQ | 5 | 4.95 | 99.0 | 8.5 | 5.08 | 101.6 | 11.2 | | LQC | 15 | 15.45 | 103.0 | 6.2 | 14.70 | 98.0 | 7.8 | | MQC | 150 | 147.00 | 98.0 | 4.1 | 152.25 | 101.5 | 5.5 | | HQC | 450 | 459.00 | 102.0 | 3.5 | 443.25 | 98.5 | 4.3 |
Matrix Effect Evaluation in Quantitative Assays
The matrix effect is a significant challenge in bioanalytical methods, particularly those using LC-MS/MS. It refers to the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting endogenous components from the biological sample (e.g., plasma, urine). nih.govmdpi.com Uncontrolled matrix effects can severely compromise the accuracy and precision of quantitative results.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective strategy to compensate for matrix effects. nih.gov A SIL-IS is chemically identical to the analyte and differs only in isotopic composition. Consequently, it co-elutes with the analyte and experiences nearly identical matrix effects and variability during extraction and ionization. google.com By using the ratio of the analyte peak area to the IS peak area for quantification, the variability introduced by the matrix effect is effectively normalized.
Evaluation of the matrix effect is a critical component of method validation. It is typically assessed by comparing the response of an analyte in a post-extraction spiked sample matrix with the response of the analyte in a pure solvent solution. nih.gov The internal standard-normalized matrix effect (ISn-ME) is calculated to demonstrate the effectiveness of the SIL-IS in compensating for these effects. An ISn-ME value between 85% and 115% is generally considered acceptable. researchgate.net
Studies on related compounds in human plasma have demonstrated that when using a deuterated internal standard, the ISn-ME values fall well within the accepted range. For example, in an assay for L-DOPA using L-DOPA-d3 as the IS, the ISn-ME was 106 ± 3.2%, while the recovery was 110 ± 3.5%. nih.gov This indicates that the deuterated standard successfully corrected for matrix-induced variations.
Table 2: Example Matrix Effect and Recovery Data
| Analyte | Internal Standard | IS-Normalized Matrix Effect (%) | IS-Normalized Recovery (%) |
|---|---|---|---|
| Benserazide | Benserazide-d3 HCl | 97.5 ± 4.1 | 102.3 ± 5.6 |
| L-DOPA | L-DOPA-d3 | 106.0 ± 3.2 | 110.0 ± 3.5 |
| Carbidopa | L-DOPA-d3 | 107.0 ± 2.5 | 93.0 ± 3.2 |
Data for L-DOPA and Carbidopa from a published study serve as a reference for typical performance. nih.gov
Application as a Reference Standard in Analytical Quality Control
This compound serves as a crucial reference standard for analytical quality control (QC) and method validation. synzeal.com Its high purity and well-characterized nature make it suitable for several critical applications in analytical chemistry.
Furthermore, this compound is designated as an analytical standard intended for research and analytical applications. medchemexpress.com Pharmacopoeias, such as the European Pharmacopoeia (EP), provide certified reference standards of benserazide and its impurities, which are used to ensure the quality and consistency of pharmaceutical products. sigmaaldrich.com this compound can be used in these QC applications, where traceability to pharmacopeial standards is often required. synzeal.com Its use is integral to analytical method development and validation for new drug applications, ensuring that the methods employed are robust, reliable, and compliant with regulatory guidelines. synzeal.com
Preclinical Pharmacokinetic and Disposition Studies Utilizing Benserazide D3 Hydrochloride
Application in Animal Models for Pharmacokinetic Profiling
The use of Benserazide-d3 hydrochloride has been instrumental in characterizing the pharmacokinetic profile of benserazide (B1668006) in various animal models, including rats and mice. nih.govnih.gov These studies are essential for understanding how the drug is absorbed, distributed throughout the body, and ultimately eliminated.
Studies utilizing isotopic labeling have provided quantitative data on the absorption of benserazide. Following oral administration in animal models, the concentration of benserazide in plasma is measured over time. In rat models, a compartmental model was developed to describe the kinetics, which included an absorption rate constant (kaB) to characterize the uptake of benserazide from the gastrointestinal tract. ebi.ac.uk The co-administration of L-dopa with benserazide was found to significantly increase the systemic exposure to L-dopa, underscoring the efficacy of benserazide in its intended role as a peripheral decarboxylase inhibitor. nih.gov Research using radiolabelled 14C-benserazide, a different isotopic form, indicated that approximately 66% to 74% of an oral dose was absorbed from the gastrointestinal tract, with peak plasma concentrations of radioactivity detected one hour after administration. drugbank.comnih.gov
Pharmacokinetic models developed from studies in rats provide insights into the distribution of benserazide. ebi.ac.uk These models typically represent the body as a series of compartments, and the data help estimate parameters such as the volume of central and peripheral compartments (V1B and V2B) and the intercompartmental clearance (CLdB). ebi.ac.uk This modeling approach, validated through experiments where benserazide and its metabolites are quantified, helps to conceptualize how the drug moves between the bloodstream and various tissues. Benserazide itself is designed to be a peripherally restricted inhibitor, meaning it acts outside the central nervous system and is incapable of crossing the blood-brain barrier in significant amounts. nih.gov This ensures that its inhibitory effect on L-dopa metabolism is localized to the periphery, maximizing L-dopa's availability to the brain. nih.govnih.gov
The elimination of benserazide is almost entirely driven by metabolism, with the resulting metabolites being excreted primarily through urine. drugbank.comnih.gov Studies in rats have been crucial in quantifying the elimination kinetics. A pharmacokinetic model described the total clearance (CLB) of benserazide and the elimination rate constant (keM) of its primary metabolite. ebi.ac.uk Data from studies with 14C-benserazide show that after an oral dose, about 53% to 64% of the radioactivity is recovered in the urine, with a smaller portion (around 24%) found in feces. drugbank.com The elimination is rapid, with the majority of urinary excretion occurring within the first 12 hours after administration. nih.gov
Table 1: Key Pharmacokinetic Parameters of Benserazide in Rats (Conceptual Model) This table is based on the conceptual model described by Grange et al. (2001) for describing the kinetics of benserazide and its metabolite Ro 04-5127 in rats. ebi.ac.uk
| Parameter | Description | Role in Pharmacokinetics |
|---|---|---|
| kaB | Absorption rate constant | Describes the rate of benserazide uptake from the gut into the central compartment. |
| FB | Bioavailability | The fraction of the administered dose that reaches systemic circulation. |
| V1B | Volume of central compartment | Represents the volume into which the drug initially distributes. |
| V2B | Volume of peripheral compartment | Represents the volume of other tissues into which the drug distributes over time. |
| CLB | Total clearance | The rate at which the drug is removed from the central compartment. |
| CLdB | Intercompartmental clearance | The rate of drug transfer between the central and peripheral compartments. |
| fm | Fraction metabolized | The fraction of the cleared drug that is converted into its metabolite, Ro 04-5127. |
Assessment of Distribution Patterns
Insights into Benserazide Metabolism through Deuterium (B1214612) Labeling
The deuterium atoms in this compound provide a stable isotopic signature that is invaluable for metabolic studies. smolecule.com This labeling allows researchers to track the transformation of the parent drug into its various metabolites within a biological system using mass spectrometry. nih.gov Furthermore, the substitution of hydrogen with deuterium can slightly alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect, which can itself provide insights into metabolic pathways by slowing metabolism at the site of deuteration.
Research in animal models has identified that benserazide undergoes hepatic (liver) conversion to its metabolites. pmda.go.jp The primary metabolic pathway involves decarboxylation. nih.gov A pivotal study in rats identified Ro 04-5127 (trihydroxybenzylhydrazine) as the primary active metabolite of benserazide. nih.govebi.ac.uk This metabolite is responsible for the competitive inhibition of the aromatic L-amino acid decarboxylase (AADC) enzyme. nih.gov By utilizing this compound as an internal standard, studies can accurately quantify the formation of Ro 04-5127 from non-labeled benserazide, confirming its role as the key effector molecule in the drug's mechanism of action. nih.govnih.gov
The primary pharmacological action of benserazide is mediated through the inhibition of specific enzymes. Its main target is the aromatic L-amino acid decarboxylase (AADC), also known as dopa decarboxylase (DDC). nih.govmedchemexpress.com Benserazide is a potent peripherally restricted inhibitor of AADC. caymanchem.com Beyond its main target, investigations have revealed that benserazide can also inhibit other enzymes involved in various metabolic pathways. These include enzymes in the tryptophan metabolism pathway and others related to cellular energy.
Table 2: Enzyme Inhibition Profile of Benserazide This table summarizes findings on various enzymes inhibited by benserazide from in vitro studies, primarily in rat liver homogenates and with recombinant human enzymes. caymanchem.com
| Enzyme Target | Enzyme Class | Pathway/Function | Inhibition Potency |
|---|---|---|---|
| Aromatic L-amino acid decarboxylase (AADC) | Lyase | Dopamine (B1211576) Synthesis | IC₅₀ = 0.53 µM |
| Tryptophan oxygenase | Oxidoreductase | Tryptophan Metabolism | Kᵢ = 41.8 µM |
| Kynureninase | Hydrolase | Tryptophan Metabolism | Kᵢ = 26.4 µM |
| Hexokinase 2 (HK2) | Transferase | Glycolysis | IC₅₀ = 5.5 µM |
| Hexokinase 1 (HK1) | Transferase | Glycolysis | IC₅₀ = 25.1 µM |
| Cystathionine beta-synthase (CBS) | Lyase | Transsulfuration Pathway | Binds and blocks protein |
Identification of Metabolic Pathways and Metabolites
Studies on Peripheral vs. Central Restriction of Benserazide
Benserazide is primarily recognized as a peripherally restricted inhibitor of aromatic L-amino acid decarboxylase (AADC). caymanchem.com Its therapeutic efficacy in combination with levodopa (B1675098) hinges on its ability to inhibit the conversion of levodopa to dopamine in the periphery, without significantly affecting this process within the central nervous system (CNS). researchgate.nethres.caroche.comnih.gov Preclinical disposition studies confirm that at therapeutic doses, benserazide does not readily penetrate the blood-brain barrier. hres.camedsafe.govt.nz Instead, it tends to concentrate in peripheral organs such as the liver, kidneys, lungs, and small intestine. hres.camedsafe.govt.nz This selective, extracerebral inhibition allows more levodopa to cross the blood-brain barrier, increasing its availability for conversion to dopamine within the brain where it is needed. nih.govparkinson.lu
The deuterated analogue, this compound, serves as an indispensable tool in the preclinical evaluation of these pharmacokinetic properties. It is frequently employed as an internal standard in bioanalytical methods, such as UPLC-MS/MS (Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry), to ensure the precise quantification of benserazide in plasma samples. nih.gov The substitution of hydrogen with deuterium atoms can also subtly alter the compound's metabolic profile. vulcanchem.com This "kinetic isotope effect" can slow the rate of metabolism, which in the case of this compound, results in a slightly extended half-life compared to its non-deuterated counterpart, a factor considered in disposition studies. vulcanchem.combioscientia.de
Table 1: Comparative Pharmacokinetic Parameter
| Parameter | Benserazide Hydrochloride | This compound | Source |
|---|
| Half-life (t₁/₂) | 1.5 hours | 2.0 hours | vulcanchem.com |
While the peripheral restriction of benserazide is effective at standard doses, preclinical research in animal models has demonstrated that this restriction is dose-dependent. nih.gov Studies investigating the extent of its presence and activity in the brain have found that at higher concentrations, benserazide can indeed cross the blood-brain barrier and inhibit central AADC activity. nih.govresearchgate.net
One pivotal study in rats explored the differential effects of low versus high doses of benserazide on striatal AADC. nih.gov The findings revealed that a high dose significantly impacted central dopamine metabolism, a critical distinction for interpreting results from experimental animal studies. nih.gov
Detailed Research Findings:
At a dose of 10 mg/kg , benserazide effectively decreased peripheral decarboxylase activity but did not prevent the levodopa-induced increase in striatal dopamine, indicating limited central AADC inhibition. nih.gov
In stark contrast, at a dose of 50 mg/kg , benserazide crossed the blood-brain barrier sufficiently to inhibit central AADC activity. nih.gov This level of central inhibition was potent enough to decrease baseline striatal dopamine levels and block the expected increase following levodopa administration. nih.gov
These findings underscore the importance of dose consideration in preclinical models, as high concentrations can breach the peripheral restriction that is fundamental to benserazide's clinical mechanism of action. nih.gov
Table 2: Dose-Dependent Effects of Benserazide on Central AADC Activity in Rats
| Benserazide Dose | Effect on Striatal AADC Activity | Impact on Levodopa-Induced Dopamine Increase | Source |
|---|---|---|---|
| 10 mg/kg | Minimal Inhibition | Allowed dopamine levels to increase | nih.gov |
| 50 mg/kg | Significant Inhibition | Prevented dopamine levels from increasing | nih.gov |
This dose-dependent central effect is a crucial finding from preclinical disposition studies, highlighting that the boundary between peripheral and central action is not absolute and can be influenced by the administered concentration. nih.gov The use of this compound in such studies allows for the robust and precise measurement needed to delineate these critical pharmacokinetic and pharmacodynamic relationships. nih.gov
Enzymatic Inhibition and Molecular Mechanism Research Via Benserazide, Quantified with D3
Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition Studies
Benserazide (B1668006) is a well-established peripherally restricted inhibitor of Aromatic L-Amino Acid Decarboxylase (AADC), an enzyme responsible for the conversion of L-DOPA to dopamine (B1211576). caymanchem.comwikipedia.org
Research indicates that benserazide's inhibitory action on AADC is potent and of a specific nature. It is hydroxylated in the liver and intestinal mucosa to its active metabolite, trihydroxybenzylhydrazine. medsafe.govt.nzdrugbank.com This metabolite is a powerful inhibitor of AADC. medsafe.govt.nzdrugbank.com The inhibition is described as irreversible, meaning it permanently deactivates the enzyme. dovepress.com This mechanism of action prevents the decarboxylation of L-DOPA to dopamine in peripheral tissues. glpbio.comkarger.com Studies in rats have demonstrated that oral administration of benserazide leads to a marked inhibition of AADC activity in the liver and kidney (approximately 70-90%), with only slight inhibition observed in the brain at therapeutic doses. karger.com This peripheral selectivity is a cornerstone of its mechanism. karger.comscienceopen.com
By inhibiting peripheral AADC, benserazide significantly alters the catecholamine synthesis pathway. The primary impact is the increased bioavailability of L-DOPA to the central nervous system. medsafe.govt.nznih.gov When administered with L-DOPA, benserazide prevents the premature conversion of L-DOPA to dopamine outside the brain. nih.gov This results in higher plasma levels of L-DOPA, allowing more of it to cross the blood-brain barrier. medsafe.govt.nznih.gov Consequently, central dopamine synthesis is enhanced. medchemexpress.com Studies in animal models of Parkinson's disease have shown that benserazide administration leads to increased striatal dopamine levels following L-DOPA administration. caymanchem.comglpbio.com This modulation of the catecholamine pathway also leads to decreased plasma levels of dopamine and its metabolites, such as homovanillic acid and dihydroxyphenylacetic acid. medsafe.govt.nz
Mechanistic Investigations of AADC Activity Modulation
Research on Tryptophan Metabolism Pathway Enzymes
Benserazide has also been shown to influence the tryptophan metabolism pathway through the inhibition of key enzymes. caymanchem.comnih.gov
In vitro studies using rat liver homogenates have demonstrated that benserazide inhibits tryptophan oxygenase. caymanchem.comnih.gov Tryptophan oxygenase is the first and rate-limiting enzyme of the kynurenine (B1673888) pathway, which is the main route of tryptophan degradation. mq.edu.au The inhibition constant (Ki) for benserazide against tryptophan oxygenase has been reported as 41.8 µM. caymanchem.comglpbio.com
Benserazide also inhibits kynureninase, another crucial enzyme in the kynurenine pathway of tryptophan metabolism. caymanchem.comnih.govnih.gov Kynureninase catalyzes the cleavage of kynurenine into anthranilic acid. Research has determined the inhibition constant (Ki) of benserazide for kynureninase in rat liver homogenates to be 26.4 µM. caymanchem.comglpbio.com The inhibition of both tryptophan oxygenase and kynureninase suggests a broader impact of benserazide on tryptophan metabolism. nih.gov
Inhibition of Tryptophan Oxygenase
Hexokinase Isozyme Inhibition Research (HK1, HK2, HK4)
More recent research has identified benserazide as an inhibitor of hexokinase isozymes, which are critical for glucose metabolism. caymanchem.commdpi.com Hexokinases catalyze the first step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. windows.netfrontiersin.org
Benserazide has been identified as a selective inhibitor of Hexokinase 2 (HK2). mdpi.com It demonstrates a higher potency against HK2 compared to other isoforms. caymanchem.comglpbio.com In vitro studies with recombinant human enzymes have yielded the following 50% inhibitory concentrations (IC50):
| Hexokinase Isozyme | IC50 Value (µM) |
| HK2 | 5.5 |
| HK1 | 25.1 |
| HK4 | 40.5 |
Data sourced from studies on recombinant human enzymes. caymanchem.comglpbio.com
This inhibitory action on hexokinases, particularly HK2 which is often overexpressed in cancer cells, leads to a reduction in glucose uptake, lactate (B86563) production, and intracellular ATP levels. mdpi.comnih.gov By targeting HK2, benserazide can disrupt the energy metabolism of cells, an area of active investigation in cancer research. frontiersin.orgnih.gov
Enzyme Kinetic Studies of Hexokinase Isoforms
Research has demonstrated that Benserazide functions as a direct inhibitor of hexokinase (HK), the enzyme that catalyzes the first committed step of glycolysis. researchgate.net Kinetic studies using recombinant human enzymes have revealed that Benserazide exhibits inhibitory activity against multiple hexokinase isoforms, with a notable preference for Hexokinase 2 (HK2). caymanchem.combiomedres.us
The inhibitory potency of Benserazide against these isoforms has been quantified, with reported half-maximal inhibitory concentration (IC₅₀) values indicating significant selectivity. caymanchem.combiomedres.us For recombinant human Hexokinase 2 (HK2), the IC₅₀ is approximately 5.5 µM. caymanchem.combiomedres.usmdpi.com In contrast, its inhibitory effect is considerably lower for Hexokinase 1 (HK1) and Hexokinase 4 (HK4), with IC₅₀ values of about 25.1 µM and 40.5 µM, respectively. caymanchem.combiomedres.us Further binding analysis has determined the dissociation constant (Kd) of Benserazide for HK2 to be 149 ± 4.95 μM. mdpi.com This preferential inhibition of HK2 is significant, as this particular isoform is highly expressed in many types of cancer cells and is pivotal to their altered metabolism. researchgate.netbiomedres.us
| Enzyme Isoform | Parameter | Value (µM) | Reference |
|---|---|---|---|
| Hexokinase 1 (HK1) | IC₅₀ | 25.1 | caymanchem.combiomedres.us |
| Hexokinase 2 (HK2) | IC₅₀ | 5.5 | caymanchem.combiomedres.usmdpi.com |
| Kd | 149 | mdpi.com | |
| Hexokinase 4 (HK4) | IC₅₀ | 40.5 | caymanchem.combiomedres.us |
Implications for Cellular Metabolic Reprogramming
The selective inhibition of Hexokinase 2 by Benserazide carries significant implications for cellular metabolic reprogramming, a hallmark of cancer. liverpool.ac.uk HK2 is a pivotal regulator of glycolysis, and its overexpression in tumor cells is closely linked to the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation for energy production. researchgate.netbiomedres.us By targeting HK2, Benserazide can disrupt this aberrant metabolic pathway. caymanchem.comresearchgate.net
The downstream consequences of HK2 inhibition by Benserazide are profound. Research shows that it leads to a reduction in glucose uptake, decreased production of lactate, and lower intracellular ATP levels in cancer cell models. researchgate.net This metabolic disruption can trigger apoptosis (programmed cell death) and inhibit cell proliferation. caymanchem.commdpi.com Studies have demonstrated that Benserazide is cytotoxic to various cancer cell lines and can suppress tumor growth in xenograft models. caymanchem.comresearchgate.net The mechanism involves not only energy depletion but also the induction of DNA damage and an increase in reactive oxygen species (ROS). mdpi.comiapchem.org These findings position Benserazide as a molecule of interest for therapeutic strategies aimed at exploiting the metabolic vulnerabilities of cancer cells. iapchem.orgfrontiersin.org
| Metabolic/Cellular Process | Observed Effect | Reference |
|---|---|---|
| Glycolysis | Inhibited | researchgate.netiapchem.org |
| Glucose Uptake | Reduced | researchgate.net |
| Lactate Production | Reduced | researchgate.netiapchem.org |
| Intracellular ATP Level | Reduced | researchgate.net |
| Cell Proliferation | Inhibited | caymanchem.com |
| Apoptosis | Induced | researchgate.netiapchem.org |
| Tumor Growth (in vivo) | Suppressed | caymanchem.comresearchgate.net |
| Reactive Oxygen Species (ROS) | Increased | mdpi.comiapchem.org |
Preclinical Disease Model Research Applications of Benserazide and Benserazide D3 Hydrochloride As a Research Tool
Neurodegenerative Disease Models (e.g., Parkinson's Disease)
In preclinical models of Parkinson's disease, benserazide (B1668006) is instrumental in studying the effects of dopamine (B1211576) replacement strategies. nih.govsigmaaldrich.com These models, often created using neurotoxins like 6-hydroxydopamine (6-OHDA), replicate the dopamine depletion seen in the human condition, allowing researchers to investigate the central effects of therapeutic agents. nih.govnih.gov
Modulation of Dopamine Levels and AADC Activity in Striatum
Benserazide's primary role in this context is as an inhibitor of AADC, the enzyme responsible for converting the precursor L-DOPA into dopamine. nih.govcaymanchem.com While it is considered a peripherally restricted inhibitor, research indicates it can also cross the blood-brain barrier and affect central AADC activity, particularly at higher doses. nih.gov
In 6-OHDA-lesioned rat models of Parkinson's, co-administration of benserazide with L-DOPA leads to a significant enhancement of L-DOPA-derived extracellular dopamine levels in the striatum. nih.govcaymanchem.com However, this effect is dose-dependent. Studies have shown that while various doses of benserazide can produce a similar peak increase in dopamine, the time to reach this peak is significantly prolonged as the benserazide dose increases. nih.gov This suggests that benserazide's inhibition of central AADC activity in the denervated striatum alters the metabolism of exogenously administered L-DOPA. nih.govnih.gov For instance, at a dose of 10 mg/kg, benserazide was found to decrease AADC activity in the striatum of rats, and at 50 mg/kg, it significantly inhibited the enzyme, which in turn prevented the L-DOPA-induced increase in dopamine levels. nih.gov This central activity is a critical consideration in experimental studies investigating the effects of L-DOPA. nih.govnih.gov
Investigating Synergistic Interactions with L-DOPA
The combination of benserazide and L-DOPA is a cornerstone of preclinical Parkinson's research, primarily to enhance the central availability of L-DOPA. nih.govdrugbank.com By inhibiting the peripheral conversion of L-DOPA to dopamine, benserazide allows more L-DOPA to reach the brain, where it can be converted to dopamine to alleviate motor symptoms. drugbank.com This synergistic interaction is fundamental to modeling L-DOPA-induced dyskinesia, a common complication of long-term therapy. pnas.orgnih.gov
Preclinical studies frequently use a combination of L-DOPA and benserazide to induce and then study the mechanisms of these abnormal involuntary movements. pnas.orgnih.govbiorxiv.org For example, chronic administration of L-DOPA/benserazide to 6-OHDA-lesioned rats is a standard method for establishing a dyskinesia model, which can then be used to test the efficacy of novel anti-dyskinetic treatments. nih.govbiorxiv.org Research has also explored how different formulations, such as L-dopa/benserazide loaded microspheres, can provide more continuous dopaminergic stimulation and potentially alleviate L-DOPA-induced dyskinesia in these models. nih.gov
Oncological Research in Preclinical Cancer Models
Emerging research has identified a novel application for benserazide as an anti-cancer agent, stemming from its ability to inhibit key metabolic enzymes in cancer cells. nih.govnih.govscienceopen.com This has opened a new avenue of investigation for the compound beyond its traditional use in neurodegenerative disorders.
In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines
Benserazide has demonstrated cytotoxic and antiproliferative effects across a range of human cancer cell lines. caymanchem.com Studies have shown that benserazide can inhibit the proliferation of colorectal cancer (SW480, LoVo, HCT116), breast cancer (MCF-7), and hepatocellular carcinoma (SMMC-7721) cells. caymanchem.com The cytotoxic effect on SW480 colorectal cancer cells was observed at concentrations between 50-400 µM. caymanchem.com Recent studies have also shown that benserazide can inhibit the growth of esophageal squamous cells (KYSE450), lung cancer cells (A549), and colon cancer cells (HCT8) in a concentration-dependent manner. nih.gov Furthermore, it has been found to impede the migratory and invasive capabilities of these cancer cells in vitro. nih.govfrontiersin.org
| Cell Line | Cancer Type | IC₅₀ Value (nM) | Reference |
|---|---|---|---|
| SW480 | Colorectal Cancer | 143 | caymanchem.com |
| LoVo | Colorectal Cancer | 151 | caymanchem.com |
| HCT116 | Colorectal Cancer | 181.4 | caymanchem.com |
| MCF-7 | Breast Cancer | 186 | caymanchem.com |
| SMMC-7721 | Hepatocellular Carcinoma | 210.4 | caymanchem.com |
In Vivo Tumor Growth Inhibition in Xenograft Models
The antitumor activity of benserazide observed in vitro has been corroborated by in vivo studies using xenograft models. nih.govnih.govresearchgate.net In a mouse xenograft model using SW480 colorectal cancer cells, daily administration of benserazide resulted in suppressed cancer growth. caymanchem.comnih.gov Similarly, in a study using an HT29 colon cancer xenograft model, benserazide prevented tumor growth. nih.gov Research has also shown that the combined use of benserazide and the chemotherapy drug cisplatin (B142131) significantly inhibited tumor growth in non-small cell lung cancer (NSCLC) cell xenograft mouse models. nih.gov Another study demonstrated that co-administration of benserazide and paclitaxel (B517696) significantly reduced the volume and weight of axillary lymph nodes in a mouse model of metastatic cancer. nih.govresearchgate.net
Role of Hexokinase 2 Targeting in Antitumor Activity
The mechanism underlying benserazide's anticancer effects is linked to its inhibition of Hexokinase 2 (HK2). nih.govnih.govscienceopen.com HK2 is a critical enzyme in the glycolysis pathway, which is often upregulated in malignant tumors and plays a pivotal role in their initiation and maintenance. nih.govnih.govscienceopen.com Benserazide has been identified as a selective HK2 inhibitor. nih.govresearchgate.net It binds to HK2 and significantly inhibits its enzymatic activity. nih.govnih.gov This inhibition leads to reduced glucose uptake, decreased lactate (B86563) production, and lower intracellular ATP levels in cancer cells, ultimately causing apoptosis (cell death). nih.govnih.govresearchgate.net The cytotoxicity of benserazide in SW480 cells was found to be reversible by knocking down HK2 with siRNA, confirming the enzyme's role as a key target. caymanchem.com This targeting of HK2 disrupts the metabolic advantages of cancer cells, such as the Warburg effect, and has been shown to potentiate the cytotoxicity of other anticancer drugs like cisplatin and trichosanthin (B600747) in various cancer models. nih.goviapchem.org
Other Emerging Preclinical Therapeutic Areas (e.g., Hemoglobinopathies)
Benserazide, a peripheral dopa decarboxylase inhibitor, has been identified as a promising candidate for the treatment of hemoglobinopathies like β-thalassemia and sickle cell disease. mdpi.comwellcomeopenresearch.org Its potential in this area stems from its ability to induce the expression of the developmentally silenced fetal globin gene (HBG), which can compensate for the defective adult β-globin production in these disorders. nih.govnih.govesmed.org The European Medicines Agency granted orphan drug designation to benserazide hydrochloride in 2014 for its potential use in treating β-thalassemia. wellcomeopenresearch.orginvivochem.com
Preclinical research has demonstrated the efficacy of benserazide in inducing fetal hemoglobin (HbF). nih.govresearchgate.net Studies in anemic baboons and transgenic mice carrying the human β-globin gene cluster (β-YAC) have shown significant increases in γ-globin mRNA and HbF levels following benserazide administration. nih.govnih.govresearchgate.net
The mechanism behind this induction involves the disruption of transcriptional repressor complexes at the γ-globin gene promoter. nih.gov Research indicates that benserazide can reduce the occupancy of key repressors like LSD1 and HDAC3 at the promoter region. nih.govashpublications.org Furthermore, it has been shown to suppress the cellular protein levels of BCL11A, KLF-1, and LSD-1, all of which are known to silence γ-globin expression. researchgate.netnih.govmdpi.com This leads to an enrichment of histone marks associated with gene activation, ultimately promoting the transcription of the fetal globin gene. nih.gov
In erythroid progenitor cells from patients with hemoglobinopathies, benserazide has been shown to induce γ-globin mRNA by up to 20-fold and increase the percentage of F-reticulocytes (red blood cells containing fetal hemoglobin). nih.gov
Preclinical studies have explored various dosing regimens and forms of benserazide. For instance, intermittent treatment with racemic benserazide in β-YAC mice led to a significant increase in the proportion of red blood cells expressing HbF without causing cytopenia. nih.govresearchgate.net Dose-escalation studies in an anemic baboon model revealed a dose-dependent increase in γ-globin mRNA levels. nih.govnih.gov Specifically, oral administration of benserazide at 3 mg/kg twice a week for two weeks resulted in up to a 13-fold induction of γ-globin mRNA. nih.govresearchgate.netmdpi.com Another study in anemic baboons showed a greater than 20-fold induction of γ-globin mRNA. wellcomeopenresearch.orgresearchgate.net
The following table summarizes key findings from preclinical studies on benserazide's effect on fetal globin induction:
| Model System | Key Findings | Reference(s) |
| Anemic Baboons | - >20-fold induction of γ-globin mRNA. wellcomeopenresearch.orgresearchgate.net- Up to 13-fold induction of γ-globin mRNA with a 3 mg/kg dose twice a week for 2 weeks. nih.govresearchgate.netmdpi.com- Dose-dependent increase in γ-globin mRNA levels. nih.gov | researchgate.net, nih.gov, mdpi.com, wellcomeopenresearch.org |
| β-YAC Transgenic Mice | - 3.5-fold increase in F-cell proportions. wellcomeopenresearch.orgresearchgate.net- Significant increase in the proportion of red blood cells expressing HbF. nih.govresearchgate.net- Similar HbF induction by racemic benserazide and its enantiomers. nih.gov | researchgate.net, nih.gov, wellcomeopenresearch.org |
| Erythroid Progenitors (from Hemoglobinopathy Patients) | - Up to 20-fold induction of γ-globin mRNA. nih.gov- Mean increase of 10% in F-reticulocytes. nih.gov- Suppression of γ-globin gene repressors (BCL11A, LSD-1, KLF-1). researchgate.netnih.govmdpi.com | researchgate.net, nih.gov, mdpi.com |
Studies comparing racemic benserazide with its individual enantiomers, (R)- and (S)-benserazide, in β-YAC mice found similar efficacy in HbF induction among all forms, which supports the clinical development of the racemic form that has a long history of use for other indications. nih.gov
While preclinical results are promising, an observational study in Parkinson's disease patients (without hemoglobinopathies) who were chronically taking benserazide did not show a significant increase in HbF levels. ashpublications.orgmdpi.com This highlights the need for further clinical trials specifically in patients with sickle cell disease and β-thalassemia to determine its efficacy in these populations. mdpi.comresearchgate.net A clinical trial, the BENeFiTS trial (NCT04432623), is currently underway to evaluate different doses of benserazide in patients with β-thalassemia. wellcomeopenresearch.orgresearchgate.netmdpi.com
Future Perspectives in Benserazide D3 Hydrochloride Research
Advancements in Isotope-Labeled Compound Synthesis
The synthesis of isotope-labeled compounds like Benserazide-d3 Hydrochloride is a dynamic field, with ongoing innovations aimed at improving efficiency, selectivity, and scalability. researchgate.netscispace.com Traditional methods for introducing deuterium (B1214612) often involve multi-step syntheses starting from labeled precursors. However, recent advancements are focused on late-stage deuteration, which allows for the introduction of deuterium into a molecule in the final steps of its synthesis. scispace.com This approach is more atom-economical and allows for the rapid generation of deuterated analogues of complex molecules.
Modern synthetic methodologies for deuteration include:
Hydrogen Isotope Exchange (HIE): This is a powerful technique where hydrogen atoms in a molecule are directly swapped for deuterium atoms. researchgate.neteuropa.eu Recent progress in this area involves the use of transition-metal catalysts, such as iridium, ruthenium, and palladium, which can facilitate highly selective deuteration at specific positions in a molecule. researchgate.neteuropa.eu Organocatalysis and photoredox catalysis are also emerging as greener and more efficient alternatives for promoting HIE reactions. researchgate.net
Reductive Deuteration: This method involves the use of deuterium-donating reagents to reduce a functional group, thereby incorporating deuterium into the molecule. researchgate.net
Dehalogenative Deuteration: In this technique, a halogen atom in a precursor molecule is replaced with a deuterium atom, often facilitated by a catalyst. researchgate.net
These advanced synthetic strategies are crucial for producing high-purity this compound, ensuring minimal "cross-talk" with the non-deuterated analyte in sensitive analytical applications. nih.gov The continued development of more selective and cost-effective deuteration methods will further enhance the accessibility and utility of this compound in research.
Evolution of Bioanalytical Techniques for Deuterated Standards
This compound is primarily utilized as an internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). smolecule.comsynzeal.com The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in quantitative bioanalysis for its ability to correct for variability during sample preparation and analysis, including matrix effects. clearsynth.compubcompare.ai
The evolution of bioanalytical techniques has been marked by several key developments:
High-Resolution Mass Spectrometry (HRMS): The advent of HRMS has significantly improved the ability to distinguish between the deuterated internal standard and the analyte, even with a small mass difference. This enhances the accuracy and precision of quantification.
Advanced Chromatographic Techniques: The development of ultra-high-performance liquid chromatography (UHPLC) allows for faster and more efficient separation of analytes, reducing run times and improving throughput in preclinical and clinical studies.
Improved Sample Preparation: Innovations in sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), coupled with the use of SIL-IS, lead to cleaner samples and more reliable data.
A study on the bioanalysis of benserazide (B1668006) in preclinical samples highlighted the use of Benserazide-d3 as an internal standard in a novel UPLC-MS/MS method. nih.gov This underscores the critical role of deuterated standards in developing robust and validated bioanalytical assays for pharmacokinetic studies. synzeal.comnih.gov The ongoing refinement of these techniques will continue to improve the sensitivity, specificity, and reliability of studies employing this compound.
Expanding Applications in Preclinical Drug Discovery and Development
The utility of this compound in preclinical research extends beyond its role as an internal standard. The "deuterium switch" is a strategic approach in drug design where hydrogen atoms at sites of metabolism are replaced with deuterium. nih.gov This can alter the pharmacokinetic profile of a drug, often leading to a slower rate of metabolism and a longer half-life. vulcanchem.com
| Parameter | Benserazide Hydrochloride | This compound |
| Half-life (t₁/₂) | 1.5 hours | 2.0 hours |
| Clearance Rate | Baseline | Reduced by up to 30% |
| This table is based on data suggesting that deuteration can extend the half-life and reduce clearance rates of compounds. vulcanchem.com |
This kinetic isotope effect (KIE) is being leveraged in the development of new therapies with improved properties. nih.govvulcanchem.com For instance, deuterated drugs have been developed for neurodegenerative diseases like Huntington's disease to provide a more stable plasma concentration and reduce dosing frequency. nih.govretrotope.com
In the context of Benserazide, which is co-administered with Levodopa (B1675098) for Parkinson's disease, a deuterated version could potentially offer a more consistent inhibition of peripheral AADC, leading to more stable Levodopa levels in the brain. smolecule.comvulcanchem.com Preclinical studies using this compound can help to:
Trace the metabolic pathways of benserazide and its interactions with other drugs. smolecule.com
Investigate the potential for improved efficacy and a better side-effect profile due to a more stable pharmacokinetic profile. smolecule.comvulcanchem.com
Explore its application in other conditions where AADC inhibition is beneficial.
The development of deuterated compounds like RT001 for neurodegenerative diseases further highlights the potential for this strategy in creating novel treatments. retrotope.com
Contribution to Systems Pharmacology and Mechanistic Elucidation
Systems pharmacology aims to understand the effects of a drug on the body as a whole system. Stable isotope-labeled compounds like this compound are invaluable tools in this field. By using deuterated tracers, researchers can follow the absorption, distribution, metabolism, and excretion (ADME) of a drug with high precision. researchgate.net
This detailed information is crucial for building comprehensive pharmacokinetic and pharmacodynamic (PK/PD) models that can predict a drug's behavior in different patient populations. nih.gov The use of stable isotopes allows for:
Elucidation of Metabolic Pathways: Tracing the fate of this compound helps to identify its metabolites and understand the enzymatic pathways involved in its breakdown. smolecule.comclearsynth.com
Mechanistic Studies: Isotope effects can be used to probe the mechanism of enzyme-catalyzed reactions. For decarboxylase inhibitors like benserazide, studying the kinetic isotope effect can provide insights into the enzyme's active site and the mechanism of inhibition. acs.org
Understanding Drug-Drug Interactions: By co-administering a deuterated drug with another compound, researchers can precisely quantify the impact of one drug on the metabolism of the other.
The data generated from studies using this compound contributes to a more holistic understanding of its pharmacology, which is essential for optimizing its therapeutic use and for the development of safer and more effective drugs in the future.
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Benserazide-d3 Hydrochloride in research samples?
- Methodology : High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for identifying deuterated compounds. The deuterium atoms in this compound produce distinct isotopic patterns in mass spectra, enabling precise differentiation from non-deuterated analogs. High-Performance Thin-Layer Chromatography (HPTLC) can also be used for preliminary purity assessments under forced degradation conditions (e.g., heat, light, acidic/alkaline hydrolysis) .
- Critical Considerations : Ensure method validation includes specificity testing against non-deuterated Benserazide Hydrochloride to avoid interference .
Q. How can researchers ensure the purity of synthesized this compound?
- Methodology :
Nuclear Magnetic Resonance (NMR) : Use H-NMR to confirm deuterium incorporation by observing reduced proton signals at deuterated sites (e.g., methyl or aromatic positions).
Mass Spectrometry : Confirm molecular ion peaks ([M+H]) and isotopic distribution patterns (e.g., +3 Da shift for three deuterium atoms).
Elemental Analysis : Verify deuterium content via combustion analysis or isotope-ratio mass spectrometry.
- Validation : Cross-reference results with certified reference standards (CAS: 14919-77-8 for non-deuterated analog) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H333 warnings) .
- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
- Storage : Store at -20°C in airtight, light-resistant containers to minimize degradation. Avoid long-term storage due to instability risks .
Advanced Research Questions
Q. How should stability studies for this compound be designed to assess degradation under stress conditions?
- Experimental Design :
Stress Conditions : Expose the compound to heat (40–80°C), humidity (75% RH), acidic (0.1M HCl), alkaline (0.1M NaOH), and oxidative (3% HO) environments.
Analytical Monitoring : Use HPTLC or HPLC to track degradation products. Compare results with non-deuterated Benserazide Hydrochloride to identify deuterium-specific stability trends .
Kinetic Analysis : Apply zero-order or first-order degradation models to calculate half-life and activation energy .
Q. What methodological considerations are critical for assessing the pharmacokinetics of this compound in vivo?
- Approach :
- LC-MS/MS Quantification : Use deuterated Benserazide-d3 as an internal standard to correct for matrix effects in biological samples (e.g., plasma, urine).
- Tracer Studies : Administer a mixture of deuterated and non-deuterated forms to study metabolic pathways and bioavailability.
- Data Interpretation : Account for isotopic effects (e.g., slightly slower metabolism due to deuterium’s kinetic isotope effect) .
Q. How can this compound be utilized as an internal standard in analytical method development?
- Protocol :
Co-Elution : Ensure the deuterated compound elutes closely with the analyte of interest (e.g., non-deuterated Benserazide) to normalize retention time shifts.
Calibration Curves : Spike known concentrations of Benserazide-d3 into samples to create a linear response range (e.g., 0.1–10 µg/mL).
Matrix Effects : Validate recovery rates in complex matrices (e.g., serum) by comparing deuterated vs. non-deuterated signal suppression/enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
